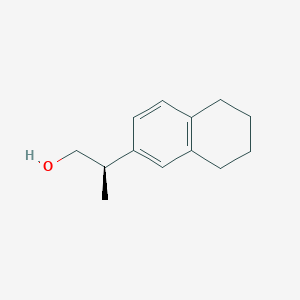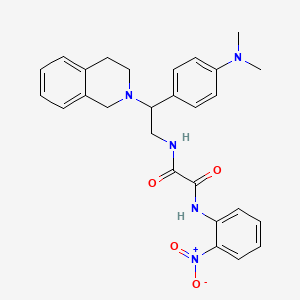
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-nitrophenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-nitrophenyl)oxalamide is a complex organic compound. It is used in various fields including chemistry, biology, medicine, and industry due to its unique structural and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the use of starting materials like 3,4-dihydroisoquinoline, 4-(dimethylamino)phenyl ethylamine, and 2-nitrobenzoyl chloride. A common synthetic route includes:
Formation of the Isoquinoline Intermediate: : Reacting 3,4-dihydroisoquinoline with an alkylating agent to produce the intermediate.
Amidation Reaction: : The intermediate reacts with 4-(dimethylamino)phenyl ethylamine in the presence of a coupling agent like EDCI or DCC.
Final Oxalamide Formation: : The resulting amine compound is then reacted with 2-nitrobenzoyl chloride to form the final oxalamide product. Reactions are usually performed under anhydrous conditions and at controlled temperatures.
Industrial Production Methods
In industrial settings, the production is often scaled up using optimized protocols, involving continuous flow reactors to ensure higher efficiency and yield. Parameters like pressure, temperature, and reagent concentration are meticulously controlled to achieve the desired output.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: : Oxidation reactions can be performed using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction of the nitro group can be achieved using reagents such as iron in hydrochloric acid or catalytic hydrogenation.
Substitution: : It can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present on the aromatic ring.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Iron in hydrochloric acid, catalytic hydrogenation.
Substitution Reagents: : Nucleophiles or electrophiles in appropriate solvents.
Major Products
Oxidation Products: : May include oxides or carboxylates, depending on the conditions.
Reduction Products: : Reduced amino derivatives.
Substitution Products: : Varied derivatives depending on the nature of the substituents introduced.
科学研究应用
This compound finds applications in various scientific research domains:
Chemistry
In chemistry, it is used as a precursor for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology
Biologically, it can act as an inhibitor for certain enzymes, making it valuable in biochemical studies.
Medicine
In medicine, it shows potential as a therapeutic agent due to its ability to interact with specific biological pathways.
Industry
Industrially, it can be used in the production of polymers and advanced materials due to its robust chemical properties.
作用机制
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group is particularly reactive, enabling the compound to form complexes with various proteins, which can inhibit or modify their activity. Pathways involved include enzyme inhibition and receptor modulation.
相似化合物的比较
Similar Compounds
N1-(2-phenylethyl)-N2-(2-nitrophenyl)oxalamide: : Lacks the isoquinoline moiety.
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-(2-nitrophenyl)oxalamide: : Similar but with different alkyl chains.
N1-(2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-nitrophenyl)oxalamide: : Similar but without the isoquinoline structure.
Uniqueness
What sets N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-nitrophenyl)oxalamide apart is its multi-functional groups, which confer a broader range of chemical reactivity and biological activity. This makes it a more versatile tool in both research and industrial applications.
That’s quite the mouthful! But this little molecule sure pulls its weight in various fields.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c1-30(2)22-13-11-20(12-14-22)25(31-16-15-19-7-3-4-8-21(19)18-31)17-28-26(33)27(34)29-23-9-5-6-10-24(23)32(35)36/h3-14,25H,15-18H2,1-2H3,(H,28,33)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCMBHFGCQZDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
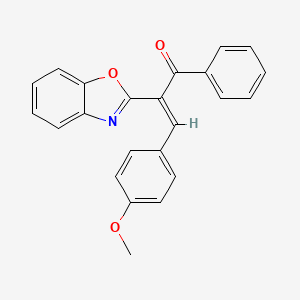
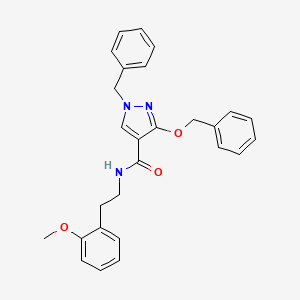
![1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2462435.png)
![1-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B2462439.png)
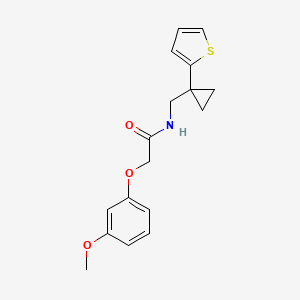
![2-([1,1'-biphenyl]-4-yl)-N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)acetamide](/img/structure/B2462442.png)
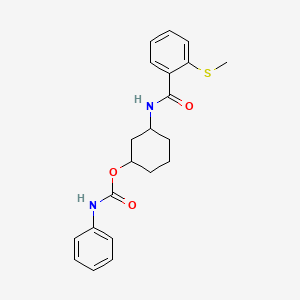
![1-(Azepan-1-yl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2462445.png)
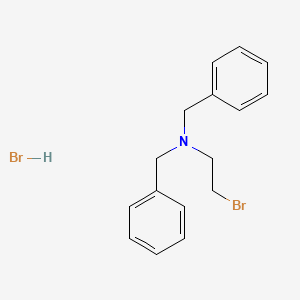
![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2462447.png)
![N'-[(1E)-(furan-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B2462448.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2462450.png)
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2462452.png)
